

Crystal Structure of Tetrabutylammonium Perrhenate: A Technical Guide

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Compound of Interest

Compound Name: Tetrabutylammonium Perrhenate

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Introduction

Tetrabutylammonium perrhenate, $[(C_4H_9)_4N][ReO_4]$, is a quaternary ammonium salt that has garnered interest in various chemical and pharmaceutical fields. Its structural characteristics, particularly its relationship to the analogous pertechnetate salt, make it a valuable compound for study, especially in the context of radiopharmaceutical development and nuclear medicine. The perrhenate anion (ReO_4^-) serves as a non-radioactive surrogate for the pertechnetate anion (TcO_4^-), allowing for safer and more accessible research into the behavior of this important functional group. This guide provides a comprehensive overview of the crystal structure of **tetrabutylammonium perrhenate**, including its synthesis, characterization, and key structural features.

Synthesis and Crystal Growth

The synthesis of **tetrabutylammonium perrhenate** is typically achieved through a straightforward precipitation reaction.

Experimental Protocol: Synthesis

Materials:

- Sodium perrhenate ($NaReO_4$)

- Tetrabutylammonium chloride ((C₄H₉)₄NCl) or tetrabutylammonium hydroxide ((C₄H₉)₄NOH)
- Deionized water
- Ethanol

Procedure:

- Aqueous solutions of sodium perrhenate and tetrabutylammonium chloride are prepared separately.
- The tetrabutylammonium chloride solution is added to the sodium perrhenate solution with stirring.
- The resulting white precipitate of **tetrabutylammonium perrhenate** is collected by filtration.
- The precipitate is washed with deionized water to remove any soluble impurities.
- Single crystals suitable for X-ray diffraction can be grown by recrystallization from a suitable solvent, such as ethanol.

Crystal Structure Determination

The definitive method for elucidating the three-dimensional arrangement of atoms in **tetrabutylammonium perrhenate** is single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Mounting:** A suitable single crystal of **tetrabutylammonium perrhenate** is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a controlled temperature.
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Crystal Structure Data

The crystal structure of **tetrabutylammonium perrhenate** has been determined and is isostructural with its pertechnetate analog.[1][2] The structure consists of discrete tetrabutylammonium cations and perrhenate anions. The perrhenate anion adopts a tetrahedral geometry.

Table 1: Crystallographic Data for **Tetrabutylammonium Perrhenate**

Parameter	Value
Chemical Formula	C ₁₆ H ₃₆ NO ₄ Re
Formula Weight	492.67 g/mol
Crystal System	Data to be sourced from primary literature
Space Group	Data to be sourced from primary literature
a (Å)	Data to be sourced from primary literature
b (Å)	Data to be sourced from primary literature
c (Å)	Data to be sourced from primary literature
α (°)	Data to be sourced from primary literature
β (°)	Data to be sourced from primary literature
γ (°)	Data to be sourced from primary literature
Volume (Å ³)	Data to be sourced from primary literature
Z	Data to be sourced from primary literature
Density (calculated) (g/cm ³)	Data to be sourced from primary literature
Absorption Coefficient (mm ⁻¹)	Data to be sourced from primary literature
Temperature (K)	Data to be sourced from primary literature

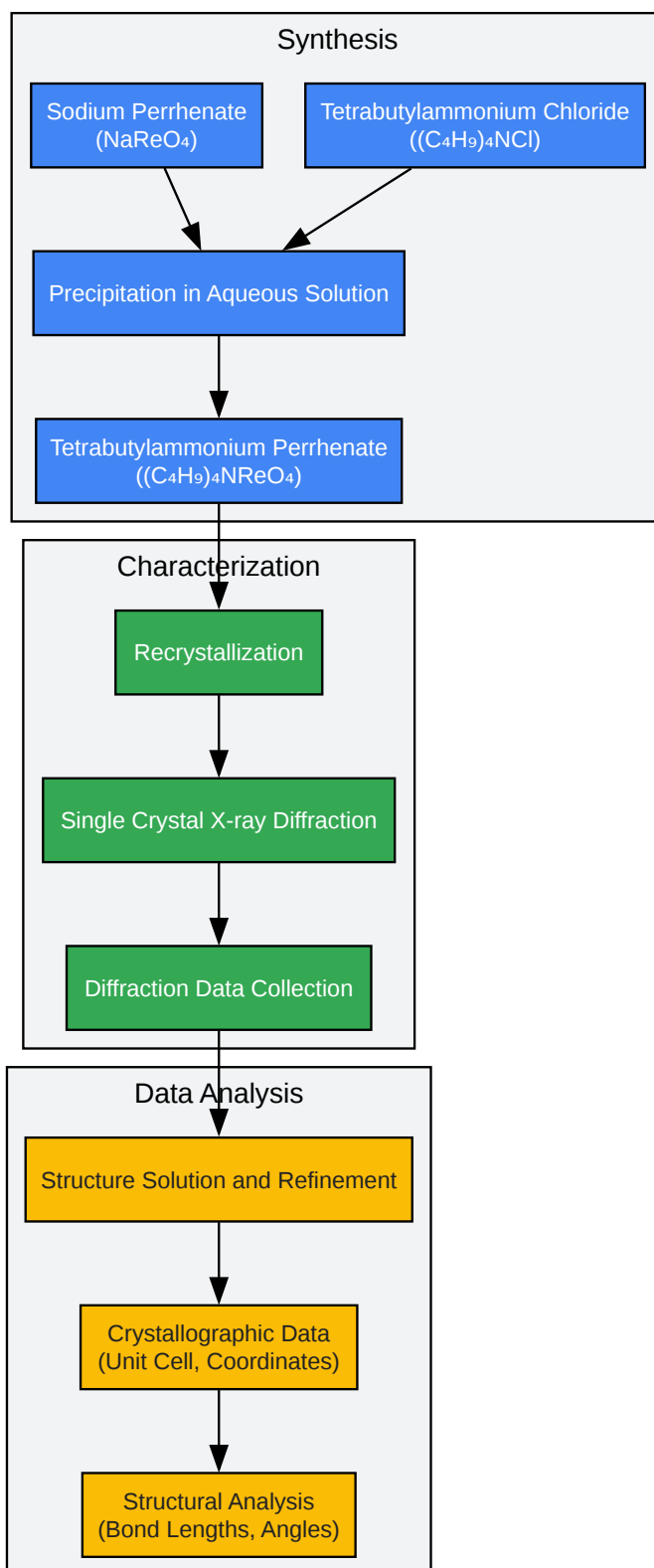
Note: Specific unit cell parameters and other crystallographic data should be referenced from the primary literature that reports the crystal structure of [Bu₄N][ReO₄].

Table 2: Selected Bond Lengths and Angles for the Perrhenate Anion

Bond/Angle	Length (Å) / Angle (°)
Re-O	Average value to be sourced from primary literature
O-Re-O	Range of values to be sourced from primary literature

Structural Visualization

The logical workflow for the determination of the crystal structure of **tetrabutylammonium perrhenate** is outlined below.



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Caption: Workflow for the synthesis and structural elucidation of **tetrabutylammonium perrhenate**.

Conclusion

The crystal structure of **tetrabutylammonium perrhenate** provides fundamental insights into the solid-state packing and intermolecular interactions of this compound. This information is critical for understanding its physical and chemical properties and for its application in areas such as catalysis and as a non-radioactive analog in the development of technetium-based radiopharmaceuticals. The detailed experimental protocols and crystallographic data presented in this guide serve as a valuable resource for researchers in these fields.

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References

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- 2. Structural Investigation of Tetra-n-Butylammonium Perchlorate | MDPI [mdpi.com]
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